(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiazole derivative.
Acryloylation: The final step involves the acryloylation of the thiazole derivative with a methoxyphenylacrylonitrile precursor under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the thiazole ring and the bromophenyl group may contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with a chlorine atom instead of a bromine atom.
(Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with a fluorine atom instead of a bromine atom.
(Z)-2-(4-(3-iodophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS/c1-23-17-7-2-4-13(9-17)8-15(11-21)19-22-18(12-24-19)14-5-3-6-16(20)10-14/h2-10,12H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAJBJOILAGTLU-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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